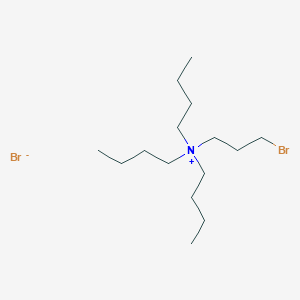
Vasoactive Eicosanoid HPLC Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains the characteristic metabolites of both PGI2 and TXA2. Contents: Thromboxane B2, 11-dehydro Thromboxane B2, 6-keto Prostaglandin F1α, 2,3-dinor-6-keto Prostaglandin F1α (100 µg each), and 12(S)-HHTrE (5 µg).
Applications De Recherche Scientifique
Chromatographic Techniques for Eicosanoids
- Comparative Study of Chromatographic Techniques : This study compares different chromatographic methods, including HPLC, for the analysis of tritium-labelled eicosanoids. HPLC is particularly noted for its effectiveness in analyzing high molar radioactivity eicosanoids (Shevchenko et al., 1988).
Eicosanoids in Health and Disease
Plasma Eicosanoids in Hypoxia : This research investigates the relationship between altitude hypoxia, acute mountain sickness, and the release of vasoactive eicosanoids, using HPLC for plasma concentration determination (Richalet et al., 1991).
Role in Inflammation and Disease Biomarkers : Describes a UPLC-SRM/MS method for quantifying key urinary eicosanoids, highlighting their roles as mediators and regulators in various diseases (Sterz et al., 2012).
Eicosanoids in Renal Function and Excretion : Explores the involvement of vasoactive eicosanoids in maintaining hyperfiltration induced by high protein intake or nephrectomy, highlighting their physiological importance (de Keijzer & Provoost, 1992).
Analytical Techniques in Eicosanoid Research
HPLC-Tandem Mass Spectrometry for Eicosanoid Analysis : A study on the development and evaluation of an HPLC-MS/MS approach for analyzing multiple eicosanoid lipid mediators (Grauw et al., 2011).
Detection and Quantification Techniques : Discusses LC/MS techniques and their application in eicosanoid analysis, emphasizing the sensitivity and specificity required due to low endogenous levels of eicosanoids (Lundström et al., 2009).
Simultaneous Determination of Eicosanoids : Presents an improved HPLC-fluorescence assay for quantifying eicosanoids in human plasma and rat tissues (Aghazadeh-Habashi et al., 2015).
Monitoring Eicosanoid Biosynthesis : Describes an HPLC-based assay system for quantifying lipoxygenase and cyclooxygenase metabolites in whole human blood, useful for drug testing (Frohberg et al., 2006).
Eicosanoids in Specific Biological Contexts
Inflammation and Skin Diseases : Discusses the role of eicosanoids in inflammatory skin diseases, using LC/MS analytics to analyze small sample volumes from open-flow microperfusion in a rat model (Pipper et al., 2019).
Eicosanoids in Cardiac Contexts : Examines the role of vasoactive cardiac eicosanoids in coronary flow modulation, particularly focusing on thromboxane in the rat heart (Giannessi et al., 1992).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




